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Compound of Interest

Compound Name: N-Nitroso-Salbutamol

Cat. No.: B13451198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of N-Nitroso-Salbutamol (NNS), a nitrosamine impurity of the widely used bronchodilator,

Salbutamol. The formation of nitrosamines in pharmaceutical products is a significant concern

for regulatory bodies and manufacturers due to their potential carcinogenic properties. This

document outlines the synthetic pathways, detailed analytical methodologies for

characterization, and relevant quantitative data to support research and development in this

area.

Introduction
N-Nitroso-Salbutamol (Chemical Formula: C₁₃H₂₀N₂O₄, Molecular Weight: 268.31 g/mol ) is a

nitrosamine impurity that can form from the secondary amine moiety present in the Salbutamol

molecule.[1] Its presence in Salbutamol drug products is closely monitored by regulatory

agencies. The formation of NNS can occur during the synthesis of the active pharmaceutical

ingredient (API), during the manufacturing of the final drug product, or upon storage. The

primary chemical reaction involves the interaction of Salbutamol with nitrosating agents, such

as nitrous acid, which can be generated from nitrites present as excipients or contaminants.[1]

Factors such as pH, temperature, and the presence of catalysts can influence the rate of

formation.
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The synthesis of N-Nitroso-Salbutamol is crucial for its use as a reference standard in

analytical method development, validation, and impurity profiling. A general and scalable

synthesis approach has been reported, providing a basis for its preparation in a laboratory

setting.

General Synthesis Pathway
The fundamental reaction for the formation of N-Nitroso-Salbutamol is the nitrosation of the

secondary amine in Salbutamol. This reaction is typically carried out by treating Salbutamol

with a nitrosating agent, most commonly sodium nitrite, in an acidic medium. The acidic

conditions generate nitrous acid (HNO₂) in situ, which is the active nitrosating species.

A visual representation of this synthesis pathway is provided below.

Figure 1. Synthesis Pathway of N-Nitroso-Salbutamol
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Caption: Figure 1. Synthesis Pathway of N-Nitroso-Salbutamol

Experimental Protocol
While specific, detailed protocols from peer-reviewed literature are not readily available in the

public domain, a general procedure for the nitrosation of a secondary amine like Salbutamol

can be outlined as follows. It is imperative that this synthesis is performed in a well-ventilated

fume hood with appropriate personal protective equipment due to the potential carcinogenicity

of nitrosamines.
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Materials:

Salbutamol

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl) or another suitable acid

Deionized Water

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Anhydrous Sodium Sulfate or Magnesium Sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolution: Dissolve a known quantity of Salbutamol in deionized water, potentially with the

aid of a minimal amount of acid to ensure complete dissolution.

Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric

acid to achieve an acidic pH (typically pH 3-4).

Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite in

deionized water dropwise to the Salbutamol solution with constant stirring. The molar ratio of

sodium nitrite to Salbutamol should be carefully controlled, typically starting with a slight

excess of the nitrite.

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC).

Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the

addition of a quenching agent like sulfamic acid or ammonium sulfamate.
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Extraction: The aqueous solution is then extracted multiple times with a suitable organic

solvent.

Drying and Concentration: The combined organic extracts are dried over an anhydrous

drying agent, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator to yield the crude N-Nitroso-Salbutamol.

Purification: The crude product can be further purified using techniques such as column

chromatography.

Characterization of N-Nitroso-Salbutamol
The definitive identification and quantification of N-Nitroso-Salbutamol require a combination

of spectroscopic and chromatographic techniques. Commercial suppliers of N-Nitroso-
Salbutamol reference standards typically provide a comprehensive Certificate of Analysis with

detailed characterization data.

Analytical Techniques and Expected Data
The following table summarizes the key analytical techniques used for the characterization of

N-Nitroso-Salbutamol and the expected nature of the data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13451198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Technique Purpose
Expected
Data/Observations

High-Performance Liquid

Chromatography (HPLC)

Purity assessment and

quantification.

A distinct peak at a specific

retention time under defined

chromatographic conditions.

Purity is typically reported as a

percentage area.

Liquid Chromatography-

Tandem Mass Spectrometry

(LC-MS/MS)

High-sensitivity detection and

quantification, structural

confirmation.

Parent ion corresponding to

the molecular weight of N-

Nitroso-Salbutamol (m/z 269.1

for [M+H]⁺). Characteristic

fragment ions are observed

upon collision-induced

dissociation.

Nuclear Magnetic Resonance

(¹H NMR) Spectroscopy

Structural elucidation by

identifying the chemical

environment of protons.

Specific chemical shifts and

coupling constants for the

protons in the N-Nitroso-

Salbutamol molecule. The

presence of the nitroso group

will induce a downfield shift in

the signals of adjacent protons

compared to the parent

Salbutamol.

Infrared (IR) Spectroscopy
Identification of functional

groups.

Characteristic absorption

bands for the N-N and N=O

stretching vibrations of the

nitroso group, typically in the

regions of 1050-1100 cm⁻¹

and 1430-1470 cm⁻¹,

respectively.

Thermogravimetric Analysis

(TGA)

Assessment of thermal

stability.

A profile of mass loss as a

function of temperature,

indicating the decomposition

temperature of the compound.
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Experimental Workflow for Characterization
The general workflow for the comprehensive characterization of a newly synthesized batch of

N-Nitroso-Salbutamol is depicted below.

Figure 2. Experimental Workflow for N-Nitroso-Salbutamol Characterization
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Caption: Figure 2. Experimental Workflow for Characterization

Quantitative Data Summary
The following table provides a summary of the key quantitative data for N-Nitroso-Salbutamol.
It should be noted that specific spectroscopic data (NMR chemical shifts, MS fragmentation

patterns, and IR peaks) are often proprietary to the commercial suppliers of the reference

standards. The data presented here are based on the chemical structure and general

knowledge of nitrosamine compounds.
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Parameter Value Reference/Source

Chemical Formula C₁₃H₂₀N₂O₄ [1]

Molecular Weight 268.31 g/mol [1]

CAS Number 2919946-71-5 [2]

Appearance
Typically an off-white to yellow

solid
General observation

¹H NMR

Signals corresponding to

aromatic, benzylic, aliphatic,

and tert-butyl protons. Protons

alpha to the nitroso group are

expected to be shifted

downfield.

Proprietary data from

commercial suppliers

Mass Spectrometry (ESI+)

[M+H]⁺ at m/z 269.1.

Characteristic fragments may

include loss of the nitroso

group (-NO) and water (-H₂O).

Theoretical and proprietary

data

IR Spectroscopy (cm⁻¹)

Characteristic peaks for O-H,

C-H, C=C (aromatic), N=O,

and N-N stretching.

Proprietary data from

commercial suppliers

Conclusion
This technical guide provides a foundational understanding of the synthesis and

characterization of N-Nitroso-Salbutamol. The controlled synthesis of this impurity is

paramount for its use as a reference standard, which is essential for the development and

validation of sensitive analytical methods to ensure the safety and quality of Salbutamol-

containing drug products. The characterization workflow and data presented herein offer a

framework for researchers and drug development professionals working to monitor and control

nitrosamine impurities. For definitive quantitative characterization, the use of a certified

reference material from a reputable supplier is highly recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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